3-(5-Oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl)benzene-1-sulfonamide
CAS No.: 62036-29-7
Cat. No.: VC17327059
Molecular Formula: C8H8N4O3S
Molecular Weight: 240.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62036-29-7 |
|---|---|
| Molecular Formula | C8H8N4O3S |
| Molecular Weight | 240.24 g/mol |
| IUPAC Name | 3-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C8H8N4O3S/c9-16(14,15)6-3-1-2-5(4-6)7-10-8(13)12-11-7/h1-4H,(H2,9,14,15)(H2,10,11,12,13) |
| Standard InChI Key | YPANJTBOLFDVCF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)S(=O)(=O)N)C2=NNC(=O)N2 |
Introduction
Molecular Structure and Physicochemical Properties
Chemical Architecture
The compound features a benzene ring substituted at the meta position with a sulfonamide group (–SO₂NH₂) and a 1,2,4-triazol-3-yl moiety. The triazole ring exists in a partially reduced 2,5-dihydro state, with a ketone group at position 5 (Fig. 1). This configuration introduces both hydrogen-bonding capacity (via sulfonamide and triazole NH groups) and aromatic π-system interactions critical for biomolecular recognition .
Molecular Formula: C₈H₈N₄O₃S
Molecular Weight: 240.24 g/mol
IUPAC Name: 3-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)benzenesulfonamide
Canonical SMILES: C1=CC(=CC(=C1)S(=O)(=O)N)C2=NNC(=O)N2
The crystal structure remains undetermined, but computational models predict a planar benzene core with orthogonal orientation of the triazole ring. The sulfonamide group adopts a tetrahedral geometry around sulfur, facilitating hydrogen-bond donor/acceptor interactions .
Spectral Characteristics
Infrared (IR) spectroscopy of analogous compounds reveals key absorption bands:
-
Sulfonamide: ~1150–1350 cm⁻¹ (asymmetric S=O stretch), ~1320–1420 cm⁻¹ (symmetric S=O stretch)
-
Triazole: ~1650–1750 cm⁻¹ (C=O stretch), ~3100–3500 cm⁻¹ (N–H stretches)
¹H NMR spectra typically show aromatic protons as multiplet signals at δ 7.2–8.1 ppm, while the triazole NH and sulfonamide NH₂ protons appear as broad singlets near δ 10–13 ppm .
Synthetic Methodologies
Primary Synthesis Routes
The compound is synthesized via a two-step sequence (Scheme 1):
-
Triazole Ring Formation: Cyclocondensation of thiosemicarbazide derivatives with carbonyl precursors under acidic or basic conditions.
-
Sulfonamide Coupling: Reaction of the triazole intermediate with 3-nitrobenzenesulfonyl chloride, followed by nitro-group reduction .
Key Reaction Parameters:
Reported yields for analogous syntheses range from 51% to 74%, depending on substituent electronic effects and purification methods .
Synthetic Challenges
-
Regioselectivity: Competing 1,2,3-triazole formation requires careful control of reaction stoichiometry and temperature .
-
Solubility Issues: Polar aprotic solvents (DMF, DMSO) improve intermediate solubility but complicate product isolation .
-
Byproduct Formation: Over-alkylation at the triazole NH position necessitates protecting group strategies .
Biological Activity and Mechanism
| Activity | MIC (μg/mL) | Target Pathogen | Reference |
|---|---|---|---|
| Antibacterial | 6.25–25 | S. aureus, E. coli | |
| Antifungal | 12.5–50 | C. albicans | |
| Antiviral | IC₅₀ = 3.8 μM | Influenza A (H1N1) |
Mechanistically, the sulfonamide group inhibits dihydropteroate synthase (DHPS) in folate biosynthesis, while the triazole moiety disrupts fungal cytochrome P450 (CYP51) .
Enzyme Inhibition
The compound’s planar structure suggests potential as a carbonic anhydrase (CA) inhibitor. Molecular docking studies of analog 6GV (PDB ligand) show:
Pharmacokinetic and Toxicity Profiling
ADME Properties
Predicted Parameters (SwissADME):
-
LogP: 1.2 (moderate lipophilicity)
-
Water Solubility: -3.2 (Log S, moderate)
-
Bioavailability: 56% (Lipinski rule compliant)
Toxicity Concerns
Research Gaps and Future Directions
-
Crystallographic Studies: X-ray diffraction data is needed to confirm the triazole ring’s tautomeric state (1H vs. 2H form).
-
In Vivo Efficacy: No pharmacokinetic studies exist in mammalian models.
-
Structure-Activity Relationships (SAR): Systematic variation of substituents on the benzene and triazole rings could optimize potency .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume